molecular formula C10H9NO2 B3045250 6-(hydroxymethyl)quinolin-2(1H)-one CAS No. 103702-27-8

6-(hydroxymethyl)quinolin-2(1H)-one

Cat. No. B3045250
CAS RN: 103702-27-8
M. Wt: 175.18 g/mol
InChI Key: ZQNLOGHFFDZIDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A facile and efficient synthesis of substituted quinolin-2(1H)-ones has been reported. It involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4). The mechanism likely includes the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization reactions .


Chemical Reactions Analysis

  • C–H bond activation : Recent advances include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones via C–H bond activation .
  • Electro-oxidative C–H alkylation : A mild method for C–H alkylation of quinoxalin-2(1H)-ones using radical addition reactions of alkyl boronic acids and esters has been developed .

Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of approximately 109-111°C .
  • NMR Spectra : The ^1H and ^13C NMR spectra provide information about the chemical environment of the protons and carbons in the molecule .

Scientific Research Applications

Synthesis and Biological Properties

6-(hydroxymethyl)quinolin-2(1H)-one and its derivatives have been synthesized and studied for their biological properties. For example, Chilin et al. (2003) reported on the synthesis of 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) and its analogs. These compounds showed promising photochemotherapeutic properties, demonstrating a different sequence specificity for these furoquinolinones in comparison with furocoumarins. They exhibited moderate antiproliferative activity in mammalian cells and higher activity upon UVA irradiation without mutagenicity or skin phototoxicity (Chilin et al., 2003).

Anti-Cancer Potential

Mulakayala et al. (2012) explored the synthesis of novel quinoline derivatives and evaluated their potential as anti-cancer agents. These compounds exhibited significant anti-proliferative properties against various cancer cell lines, suggesting a potential role in cancer treatment (Mulakayala et al., 2012).

Mechanism of Action

A study by Marzano et al. (2005) focused on understanding the mechanism of action of 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), a derivative of 6-(hydroxymethyl)quinolin-2(1H)-one. This compound showed a selective mechanism of action, inducing apoptosis and demonstrating low levels of mutations and clastogenic effects in mammalian cells, suggesting its potential for photochemotherapy (Marzano et al., 2005).

Synthesis of Natural Products

Simonetti et al. (2016) presented the synthesis of a 6-propenyl-substituted advanced intermediate for the total synthesis of natural products derived from fungal strains of Penicillium and Aspergillus. These compounds have applications as insecticides and anthelmintics (Simonetti et al., 2016).

Anti-Hepatitis B Virus Agents

Guo et al. (2011) synthesized a series of novel quinolin-2(1H)-one derivatives and evaluated them for anti-Hepatitis B virus activities. They found that these compounds possess potent anti-HBV activity, indicating their potential as therapeutic agents against Hepatitis B (Guo et al., 2011).

Inhibitors of Steroid 5alpha Reductases

Baston et al. (2000) reported on the synthesis of 1H-quinolin-2-ones that proved to be inhibitors of steroid 5alpha reductases. These compounds showed activity and selectivity dependent on their heterocycle features and the size of the N,N-dialkylamide substituent, indicating their potential in the treatment of diseases involving steroid hormones (Baston et al., 2000).

properties

IUPAC Name

6-(hydroxymethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1-5,12H,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNLOGHFFDZIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543525
Record name 6-(Hydroxymethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103702-27-8
Record name 6-(Hydroxymethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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